1-((5-Bromopyridin-3-yl)methyl)piperazine
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Overview
Description
1-((5-Bromopyridin-3-yl)methyl)piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol . This compound features a piperazine ring substituted with a 5-bromopyridin-3-ylmethyl group, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)piperazine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-((5-Bromopyridin-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-((5-Bromopyridin-3-yl)methyl)piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
1-((5-Bromopyridin-3-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-(3-Bromophenyl)piperazine: Features a bromophenyl group instead of a bromopyridinyl group.
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: Contains a methyl group on the pyridine ring.
Properties
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPDUNJMYQHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734411 |
Source
|
Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-45-5 |
Source
|
Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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